molecular formula C16H16O4 B1348700 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone CAS No. 39604-66-5

1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone

Cat. No.: B1348700
CAS No.: 39604-66-5
M. Wt: 272.29 g/mol
InChI Key: NIWDJRBUBVCKAV-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone (CAS: 39604-66-5) is a hydroxyacetophenone derivative with the molecular formula C₁₆H₁₆O₄ and a molecular weight of 272.30 g/mol . It features a central acetophenone scaffold substituted with hydroxy and methoxy groups at positions 2, 4, and 6, along with a phenyl group at the ethanone position.

Properties

IUPAC Name

1-(2-hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-19-12-9-14(18)16(15(10-12)20-2)13(17)8-11-6-4-3-5-7-11/h3-7,9-10,18H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWDJRBUBVCKAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351018
Record name 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39604-66-5
Record name 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4',6'-Dimethoxy-2'-hydroxy-2-phenylacetophenone
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Preparation Methods

Electrophilic Aromatic Substitution and Acetophenone Formation

A common approach to prepare substituted acetophenones involves electrophilic aromatic substitution (SEAr) reactions on phenolic precursors, followed by acetylation to introduce the ethanone moiety.

  • Starting materials: Resorcinol derivatives or hydroxyacetophenones.
  • Catalysts: Lewis acids such as anhydrous zinc chloride (ZnCl2) are used to facilitate the reaction.
  • Solvents: Glacial acetic acid or ethyl acetate.
  • Conditions: Heating to reflux or elevated temperatures (e.g., 150 °C) for several hours.

For example, 1-(2,4-dihydroxyphenyl)ethanone can be synthesized by reacting resorcinol with acetyl chloride or acetic anhydride in the presence of ZnCl2 and glacial acetic acid, followed by purification through crystallization or chromatography.

Methylation to Introduce Methoxy Groups

The hydroxyl groups on the aromatic ring are methylated to form methoxy substituents using methylating agents such as methyl 4-toluenesulfonate or methyl iodide.

  • Reagents: Sodium carbonate as a base, methyl 4-toluenesulfonate as methyl donor.
  • Solvent: Acetone.
  • Conditions: Reflux for several hours (e.g., 9 hours), followed by hydrolysis of excess methylating agent and acidification to precipitate the product.

This step converts hydroxyacetophenones into 2-hydroxy-4,6-dimethoxyacetophenone intermediates with high purity (up to 94% by HPLC).

Formation of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone

The final step involves attaching the phenyl ethanone moiety to the substituted acetophenone core.

  • Method: Condensation or Friedel-Crafts acylation reactions.
  • Typical reagents: Acetophenone derivatives and substituted phenyl rings.
  • Catalysts: Lewis acids such as ZnCl2 or aluminum chloride (AlCl3).
  • Purification: Silica gel column chromatography using ethyl acetate/hexanes mixtures.

While specific detailed protocols for this exact compound are limited, analogous compounds have been synthesized by reacting 2-hydroxy-4,6-dimethoxyacetophenone with benzaldehyde derivatives under basic or acidic conditions, followed by isolation of the ketone product.

Alternative Synthetic Routes

  • Prenylation and alkylation: Some methods involve prenylation of hydroxyacetophenones using prenol and ZnCl2, followed by further functionalization.
  • Chromatography-free multigram synthesis: For related flavonol compounds, multistep syntheses involving acetylation, methylation, and cyclization have been developed on large scales with high purity and yield.

Summary Table of Preparation Steps

Step Reaction Type Starting Material(s) Reagents/Catalysts Conditions Yield & Purity Notes
1 Electrophilic aromatic substitution (acetylation) Resorcinol or hydroxyphenol derivatives ZnCl2, glacial acetic acid 150 °C, 20 min to several hours ~90% yield, mp ~143-144 °C Formation of hydroxyacetophenone core
2 Methylation Hydroxyacetophenone Methyl 4-toluenesulfonate, Na2CO3 Reflux in acetone, 9 h 82-94% purity by HPLC Introduces methoxy groups at 4,6-positions
3 Friedel-Crafts acylation or condensation 2-Hydroxy-4,6-dimethoxyacetophenone + phenyl source ZnCl2 or AlCl3 Reflux, stirring, followed by chromatography Variable, high purity achievable Attaches phenyl ethanone moiety
4 Purification Crude product Silica gel chromatography Ethyl acetate/hexanes solvent High purity Essential for isolating target compound

Research Findings and Notes

  • The use of anhydrous ZnCl2 as a Lewis acid catalyst is common and effective for both acetylation and prenylation reactions.
  • Methylation using methyl 4-toluenesulfonate in acetone with sodium carbonate base provides a clean conversion to methoxy groups with minimal side products.
  • Reaction monitoring by thin-layer chromatography (TLC) and purification by column chromatography are standard to ensure product purity.
  • The final compound’s purity is typically confirmed by HPLC and melting point analysis, with yields ranging from moderate to high depending on reaction conditions and scale.
  • Alternative synthetic routes may involve multi-step sequences starting from simpler phenolic compounds, but the above method remains the most direct and practical for laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-(2-hydroxy-4,6-dimethoxyphenyl)-2-phenylpropanone, while reduction may produce 1-(2-hydroxy-4,6-dimethoxyphenyl)-2-phenylethanol .

Scientific Research Applications

1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone involves its interaction with various molecular targets. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membranes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substitutions

1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone (Xanthoxylin)
  • Molecular formula : C₁₀H₁₂O₄; MW : 196.20 g/mol .
  • Key differences: Lacks the phenyl group at the ethanone position, resulting in reduced steric bulk.
  • Applications : Intermediate in chalcone synthesis (e.g., DiNap, a derivative with antiviral activity) .
(E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one (DiNap)
  • Molecular formula : C₂₀H₁₈O₄; MW : 322.36 g/mol .
  • Key differences : Chalcone structure with a naphthyl group instead of phenyl.
  • Biological activity : Inhibits PRRSV replication (EC₅₀: 5.2 μM) via interference with viral entry .
1-(3,6-Dihydroxy-2,4-dimethoxyphenyl)-2-phenylethanone
  • Molecular formula : C₁₆H₁₆O₅; MW : 288.30 g/mol .
  • Key differences : Additional hydroxy group at position 3 increases polarity.
  • Synthesis : Persulfate oxidation of the parent compound (yield: 8%) .

Halogenated Derivatives

2-(2,4-Dichlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone
  • Molecular formula : C₁₆H₁₄Cl₂O₄; MW : 357.19 g/mol .
  • Key differences : Chlorine atoms enhance electron-withdrawing effects, improving stability.
  • Applications: Potential cytotoxicity in cancer cells, though less potent (GI₅₀: 96.6 μM) compared to other chalcones .
1-(3-Bromo-2-hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone
  • Molecular formula : C₁₆H₁₅BrO₄; MW : 351.20 g/mol .
  • Synthesis : Bromination of the parent compound via alkaline degradation .

Chalcone Derivatives with Antioxidant Activity

Flavokawain B
  • Structure : (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one .
  • Biological activity : Antioxidant effects in HepG2 cells (20–100 μM) via Nrf2-ARE pathway activation .
(E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • Molecular formula : C₁₈H₁₈O₅; MW : 314.33 g/mol .
  • Key differences : Methoxy group at the para position of the phenyl ring enhances lipophilicity.

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula MW (g/mol) Melting Point (°C) Key Substituents
1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone C₁₆H₁₆O₄ 272.30 93–95 2-OH, 4,6-OCH₃, phenyl
Xanthoxylin C₁₀H₁₂O₄ 196.20 Not reported 2-OH, 4,6-OCH₃
DiNap C₂₀H₁₈O₄ 322.36 Not reported 2-OH, 4,6-OCH₃, naphthyl
2-(2,4-Dichlorophenyl) derivative C₁₆H₁₄Cl₂O₄ 357.19 Not reported 2-OH, 4,6-OCH₃, 2,4-Cl

Key Findings and Implications

Structural Flexibility: The hydroxy and methoxy groups at positions 2, 4, and 6 are critical for bioactivity. Substitutions at the ethanone position (e.g., phenyl, naphthyl) modulate target specificity .

Halogenation Effects: Chlorine or bromine atoms enhance stability but may reduce cytotoxicity compared to non-halogenated analogues .

Chalcone vs. Acetophenone Scaffolds: Chalcones (e.g., DiNap) exhibit superior antiviral activity, while acetophenones (e.g., Xanthoxylin) serve as intermediates in complex syntheses .

Biological Activity

1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone, commonly referred to as DiNap, is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, including its antibacterial, antioxidant, anti-inflammatory, and anticancer effects, supported by research findings and data tables.

Chemical Structure and Properties

DiNap is characterized by the presence of a hydroxy group and two methoxy groups on a phenyl ring, along with a phenylethanone moiety. The structural formula can be represented as follows:

C16H16O4\text{C}_{16}\text{H}_{16}\text{O}_4

The biological activity of DiNap is attributed to its ability to interact with various molecular targets. Its antibacterial properties may stem from inhibiting bacterial enzymes or disrupting cell membranes. The antioxidant effects are likely due to its capacity to scavenge free radicals and reduce oxidative stress .

1. Antibacterial Activity

Research indicates that DiNap exhibits significant antibacterial properties. It has been shown to be effective against various bacterial strains, with minimum inhibitory concentrations (MIC) reported in studies:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus16
Enterococcus faecalis16
Listeria monocytogenes16

These results highlight the potential of DiNap as a candidate for developing new antibacterial agents .

2. Antioxidant Activity

DiNap's antioxidant activity has been evaluated through various assays measuring its ability to scavenge free radicals. In vitro studies have demonstrated that DiNap can significantly reduce oxidative stress markers in cellular models, suggesting its utility in protecting cells from oxidative damage .

3. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In animal models, DiNap has shown promise in reducing inflammation markers, which may be beneficial for conditions such as arthritis and other inflammatory diseases .

4. Anticancer Activity

DiNap has also been studied for its anticancer properties. Notably, it has demonstrated cytotoxic effects in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound induced apoptosis and inhibited cell proliferation at micromolar concentrations:

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-23110Apoptosis induction
HepG212Cell cycle arrest

These findings suggest that DiNap could serve as a lead compound for developing new anticancer therapies .

Case Studies

Several studies have explored the biological applications of DiNap:

  • Study on Antibacterial Activity : A study published in MDPI evaluated the antibacterial effects of DiNap against common pathogens. Results indicated that it effectively inhibited bacterial growth at low concentrations .
  • Antioxidant Evaluation : Research conducted by ACS Omega assessed the antioxidant capacity of DiNap using DPPH and ABTS assays, confirming its potential as a natural antioxidant agent .
  • Anticancer Research : A comprehensive study highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation and cell cycle disruption, making it a promising candidate for further development in cancer therapy .

Q & A

Q. Table 1: Optimization Parameters

ParameterOptimal ConditionYield/Purity Impact
Reaction Time5–17 hoursLonger time → higher yield
SolventAcetonePolar aprotic, inert
Methylation AgentMe₂SO₄ (vs. CH₃I)Cost-effective, efficient

Basic: What analytical techniques are recommended for structural confirmation and purity assessment?

Answer:

  • X-ray Crystallography : Resolves stereochemical ambiguities. Use SHELX programs (e.g., SHELXL) for refinement, validated for small-molecule structures .
  • GC/MS : Identifies fragmentation patterns (e.g., RT 35.47, AI 1667) and matches against libraries like NIST .
  • NMR :
    • ¹H/¹³C NMR : Confirm methoxy (-OCH₃) and hydroxyl (-OH) groups. Discrepancies in δH values may indicate residual solvents or tautomerism .
  • Melting Point : Consistent with literature (78–79°C) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray)?

Answer:
Contradictions may arise from dynamic processes (e.g., keto-enol tautomerism) or crystallographic disorder:

  • Dynamic NMR (DNMR) : Probe temperature-dependent shifts to detect tautomeric equilibria .
  • DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) vs. experimental NMR shifts to validate conformers .
  • Twinned Data Refinement : Use SHELXL for high-resolution data to model disorder in crystal structures .

Example : A δH discrepancy at the 2-hydroxy position (observed vs. computed) could indicate hydrogen bonding variations in solid vs. solution states .

Advanced: What strategies are employed to study the compound’s biological activity (e.g., antiproliferative effects)?

Answer:

  • In Vitro Assays :
    • Cell Cycle Analysis : Use flow cytometry to detect G2-M arrest (e.g., CDK2 inhibition) .
    • Apoptosis Markers : Measure caspase-3 activation via Western blot .
  • SAR Studies : Modify substituents (e.g., methoxy → ethoxy) to correlate structure with activity .
  • Target Identification :
    • Molecular Docking : Screen against CDK2 (PDB ID: 1AQ1) to predict binding modes .
    • Kinase Profiling : Use kinase inhibitor libraries to identify off-target effects .

Advanced: How to design stability studies under varying pH and temperature conditions?

Answer:

  • Forced Degradation :
    • Acidic/Base Hydrolysis : Incubate in 0.1M HCl/NaOH (40°C, 72 hours) and monitor via HPLC .
    • Oxidative Stress : Use 3% H₂O₂ to identify oxidation-prone sites (e.g., phenolic -OH) .
  • Kinetic Modeling : Apply Arrhenius equation to predict shelf-life at 25°C from accelerated (40–60°C) data .

Q. Table 2: Degradation Products

ConditionMajor DegradantMechanism
Acidic (pH 1)Demethylated derivativeEther cleavage
Alkaline (pH 13)Quinone formationOxidation

Advanced: How to address challenges in crystallizing this compound for structural studies?

Answer:

  • Solvent Screening : Use vapor diffusion with acetone/water (4:1 v/v) to obtain block-shaped crystals .
  • Cryoprotection : Add 20% glycerol to prevent ice formation during X-ray data collection .
  • Twinned Data : Apply SHELXL’s TWIN/BASF commands to refine overlapping lattices .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone
Reactant of Route 2
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1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone

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